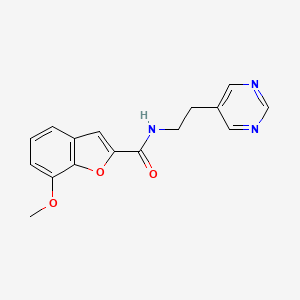

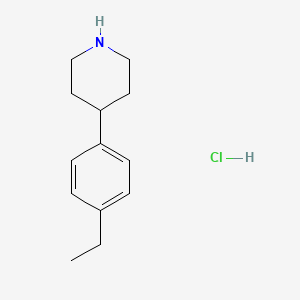

![molecular formula C18H20N6O2S B2398800 2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone CAS No. 863460-67-7](/img/structure/B2398800.png)

2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone” is a complex organic molecule. It contains a triazolopyrimidine core, which is a type of nitrogen-containing heterocycle . These types of structures are abundant in nature and play a crucial role in the metabolism of all living cells .

Synthesis Analysis

The synthesis of similar triazolopyrimidine-based compounds has been reported in the literature. For instance, a copper-catalyzed approach was used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolopyrimidines . This strategy involved the use of various 7-O-propargylated pyrazolopyrimidines and 1-azidoglycosides .Aplicaciones Científicas De Investigación

Chemical Reactions and Modifications

- The study by Albert & Pendergast (1972) explored nucleophilic addition reactions of v-triazolo[4,5-d]pyrimidines, leading to the synthesis of several derivatives with different substituents. These derivatives were characterized by their ultraviolet and nuclear magnetic resonance spectra, indicating potential for further chemical modification and investigation in various scientific applications (Albert & Pendergast, 1972).

Antimicrobial Activities

- Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including a compound structurally related to the query chemical, and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activities against tested microorganisms, highlighting the potential of such structures in developing new antimicrobial agents (Bektaş et al., 2007).

Herbicidal Activity

- A compound similar in structure to the query chemical, as discussed by Moran (2003), demonstrated excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This suggests the potential application of such compounds in agricultural science for the development of new herbicides (Moran, 2003).

Potential for Anticancer Agents

- Wang et al. (2015) modified N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, replacing the acetamide group with alkylurea to synthesize derivatives with significant antiproliferative activities against human cancer cell lines. This modification suggests a route for developing potent PI3K inhibitors and anticancer agents with reduced toxicity (Wang et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in various types of cancer . By inhibiting CDK2, the compound can disrupt the cell cycle, preventing cancer cells from proliferating .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the cell cycle, particularly the transition from the G1 phase to the S phase . As a result, the cell cycle is halted, preventing the cancer cells from dividing and proliferating .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is a key player in cell cycle progression, and its inhibition disrupts the normal progression of the cell cycle . This disruption can lead to cell cycle arrest, apoptosis, or senescence, all of which can prevent the growth and spread of cancer cells .

Result of Action

The compound’s action results in significant inhibition of cancer cell growth . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also induces alterations in cell cycle progression and apoptosis within HCT cells .

Propiedades

IUPAC Name |

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2S/c1-26-14-7-5-13(6-8-14)24-17-16(21-22-24)18(20-12-19-17)27-11-15(25)23-9-3-2-4-10-23/h5-8,12H,2-4,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOSYZLIJULMSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCCC4)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

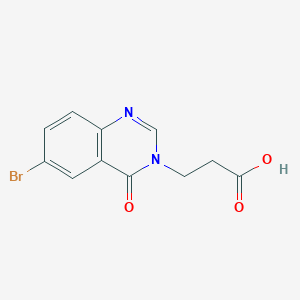

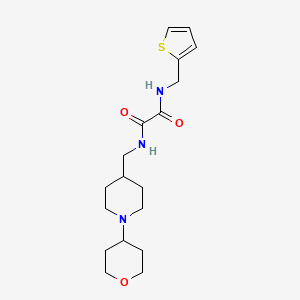

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398724.png)

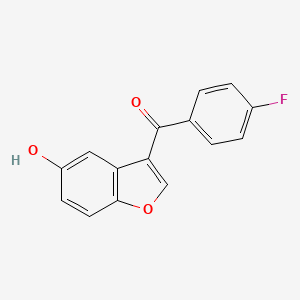

![3-Cyclopentyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2398733.png)

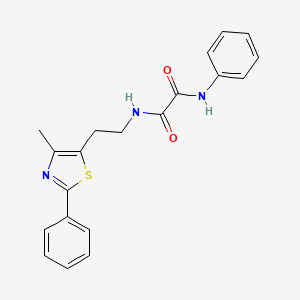

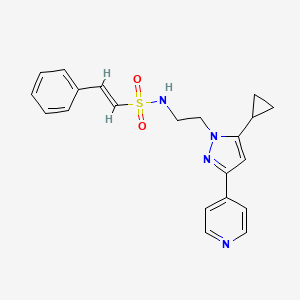

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2398738.png)